8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid

Lipophilicity Drug-likeness Lead optimization

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid, CAS 66410-81-9, is a bifunctional benzo-1,5-dioxepin scaffold carrying a reactive chlorosulphonyl group at position 8 and a carboxylic acid at position 6. It belongs to the class of heterocyclic sulfonyl chlorides used as key intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C10H9ClO6S
Molecular Weight 292.69 g/mol
CAS No. 66410-81-9
Cat. No. B12676751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid
CAS66410-81-9
Molecular FormulaC10H9ClO6S
Molecular Weight292.69 g/mol
Structural Identifiers
SMILESC1COC2=CC(=CC(=C2OC1)C(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C10H9ClO6S/c11-18(14,15)6-4-7(10(12)13)9-8(5-6)16-2-1-3-17-9/h4-5H,1-3H2,(H,12,13)
InChIKeyUBAVZEZYCWPROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid (CAS 66410-81-9) Baseline Identity for Procurement and Research Selection


8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid, CAS 66410-81-9, is a bifunctional benzo-1,5-dioxepin scaffold carrying a reactive chlorosulphonyl group at position 8 and a carboxylic acid at position 6 [1]. It belongs to the class of heterocyclic sulfonyl chlorides used as key intermediates in medicinal chemistry and agrochemical synthesis . With a molecular formula of C₁₀H₉ClO₆S, a molecular weight of 292.69 g·mol⁻¹, and a calculated LogP of 2.02, this compound occupies a distinct region of physicochemical space compared to its closest structural analogs [REFS-1, REFS-3].

Bifunctional benzo-1,5-dioxepin scaffold with chlorosulphonyl (position 8) and carboxylic acid (position 6) handles
Reactive sulfonyl chloride for direct nucleophilic displacement and sulfonamide synthesis
Carboxylic acid group supports salt formation, bioconjugation, and solubility enhancement

Why Generic Substitution of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid (66410-81-9) Can Fail in Chemical Synthesis and Screening Cascades


Compounds sharing the benzo-1,5-dioxepin core are often mistakenly treated as interchangeable synthetic intermediates. However, the presence or absence of the 6-carboxylic acid handle and the nature of the 8‑sulphonyl substituent create quantifiable differences in logP, hydrogen‑bond donor count, and electrophilic reactivity that directly control downstream coupling efficiency, aqueous solubility, and pharmacokinetic profiles [REFS‑1, REFS‑2]. Simple substitution with the non‑carboxylated 7‑sulphonyl chloride or the less electrophilic 8‑methylsulphamoyl analog can lead to reaction failure, altered metabolic stability, or loss of target engagement [REFS‑3]. The evidence below quantifies these differentiation dimensions.

Handle loss 7‑sulphonyl chloride analogs lack the 6‑carboxylic acid, preventing salt formation and bioconjugation required for solubility or prodrug strategies.
Reactivity gap Replacing chlorosulphonyl with methylsulphamoyl eliminates direct electrophilic displacement; alternative requires pre‑activation, risking coupling failure.
Ring mismatch 1,4‑dioxin analogs (6‑membered ring) exhibit different conformational flexibility vs. the 1,5‑dioxepin core, which may alter target binding pocket compatibility.

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid (66410-81-9) Quantitative Differentiation Evidence Guide


Lipophilicity Advantage Over 8-Methylsulphamoyl Analog (LogP Δ = 0.78)

The target compound exhibits a calculated LogP of 2.02, which is 0.78 log units higher than the 8‑methylsulphamoyl analog (CAS 66410-82-0, LogP = 1.24) [REFS‑1, REFS‑2]. This difference translates to an approximately six‑fold higher theoretical octanol/water partition coefficient, indicating superior membrane permeability potential in passive diffusion assays. Both values were obtained with the same proprietary SIELC algorithm, ensuring methodological consistency [REFS‑1, REFS‑2].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.02 vs. 8‑methylsulphamoyl analog 1.24; Δ 0.78 (~6‑fold higher partitioning)
May support CNS permeability screening context
Calculated LogP (SIELC algorithm); consistent methodology
Lipophilicity Drug-likeness Lead optimization

Carboxylic Acid Handle Enables Salt Formation and Conjugation – Unavailable in 7‑Sulphonyl Chloride Comparators

The target compound contains a carboxylic acid group (position 6) capable of forming salts, esters, and amides, whereas 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS 321309-38-0) contains only a sulfonyl chloride and no additional ionisable group [REFS‑1, REFS‑2]. This structural difference makes the target compound amenable to aqueous solubility enhancement via sodium or meglumine salt formation, and to pegylation or biotinylation through the carboxylic acid handle [REFS‑3].

Ionizable group
Class-level inference
Target: 1 COOH (H‑bond donor, predicted pKa ~4). Comparator (7‑sulphonyl chloride): no COOH, no ionizable group
Enables salt formation for aqueous solubility research
Structural comparison; pKa predicted
Solubility enhancement Prodrug design Bioconjugation

Moderate Molecular Weight Advantage Over 1,4‑Benzodioxin Analog – Ring Expansion Effect

The target compound (MW = 292.69 g·mol⁻¹) has a 14‑g·mol⁻¹ higher molecular weight than the 1,4‑benzodioxin analog 7‑(chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS 66410-36-4, MW = 278.66 g·mol⁻¹) [REFS‑1, REFS‑2]. This difference arises from the seven‑membered 1,5‑dioxepin ring versus the six‑membered 1,4‑dioxin ring, resulting in increased conformational flexibility and altered ring strain without crossing the typical drug‑like MW threshold of 500 g·mol⁻¹ [REFS‑3].

MW & ring size
Cross-study comparable
Target 292.69 (7‑membered dioxepin) vs. 1,4‑dioxin analog 278.66 (6‑membered); Δ 14.03
Increased conformational flexibility without exceeding drug‑like MW threshold
Ring expansion effect; subtle MW increase
Molecular weight Ring size Drug-likeness

Electrophilic Reactivity Superiority of Chlorosulphonyl Over Methylsulphamoyl for Nucleophilic Displacement

The chlorosulphonyl group of the target compound is a reactive electrophile with reported pseudo‑first‑order hydrolysis rate constants for substituted benzenesulphonyl chlorides in the range of ~10⁻³ to 10⁻¹ s⁻¹ in aqueous organic media, whereas the methylsulphamoyl analog (CAS 66410‑82‑0) lacks a leaving group and cannot undergo direct nucleophilic displacement under analogous mild conditions [REFS‑1, REFS‑2]. This reactivity enables rapid, high‑yield sulfonamide library synthesis at ambient temperature, a venture that would require activation of the methylsulphamoyl analog via harsh conditions [REFS‑3].

Electrophilic reactivity
Class-level inference
Chlorosulphonyl group: reactive electrophile (class‑level khydrolysis ~10⁻³–10⁻¹ s⁻¹). Methylsulphamoyl analog: no leaving group
Supports direct nucleophilic displacement for sulfonamide synthesis
Class‑level kinetic data; comparator requires pre‑activation
Electrophilic reactivity Sulfonamide synthesis Click chemistry

Validated Reverse‑Phase HPLC Method for Purity Assessment and Pharmacokinetic Studies

A dedicated reverse‑phase HPLC method on a Newcrom R1 column has been developed for 8‑(chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid, employing an acetonitrile/water/phosphoric acid mobile phase and scalable to preparative separation and pharmacokinetic applications [REFS‑1]. In contrast, no comparable validated method has been published for the 7‑sulphonyl chloride analog (CAS 321309‑38‑0), limiting its immediate utility in regulated analytical environments [REFS‑2].

HPLC method
Cross-study comparable
Published RP‑HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄); scalable to preparative & PK. Comparator: no published method
Reduces method development lead time for analytical QC
Method available from SIELC application note
Analytical quality control HPLC method Pharmacokinetics

Best Research and Industrial Application Scenarios for 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid (66410-81-9)


Medicinal Chemistry: CNS‑Targeted Lead Optimization Requiring Moderate Lipophilicity

The target compound's LogP of 2.02 places it within the optimal CNS drug space, while the carboxylic acid handle allows for salt formation to enhance aqueous solubility. This combination makes it a superior starting scaffold compared to the less lipophilic 8‑methylsulphamoyl analog (LogP 1.24) for blood‑brain barrier penetration studies [REFS‑1].

High‑Throughput Sulfonamide Library Synthesis Without Activation Reagents

The reactive chlorosulphonyl group enables rapid, room‑temperature coupling with primary and secondary amines to generate diverse sulfonamide libraries. This contrasts with the 8‑methylsulphamoyl analog, which is chemically inert under standard mild coupling conditions and would require pre‑activation, extending synthesis time and cost [REFS‑2].

Bioconjugation and Prodrug Design Via Carboxylic Acid Functionalization

The carboxylic acid group at position 6 can be conjugated to polyethylene glycol (PEG) chains, fluorescent probes, or targeting moieties without disturbing the reactive sulfonyl chloride handle. The 7‑sulphonyl chloride comparator (CAS 321309‑38‑0) lacks this orthogonal functional group, limiting its use in prodrug or bioconjugate strategies [REFS‑3].

GLP‑Compliant Bioanalytical Method Development and CMC Quality Control

The published HPLC method on the Newcrom R1 column provides a ready‑to‑validate protocol for purity determination and pharmacokinetic sample analysis, reducing the analytical development burden for CROs and pharmaceutical CDMOs. No equivalent method exists for the 7‑sulphonyl chloride analog, making the target compound a more efficient choice for programs transitioning to preclinical development [REFS‑4].

Application
Selection Property
Validation Focus
CNS lead optimization research
Moderate LogP and salt‑formation capability
Blood‑brain barrier penetration model validation
Sulfonamide library synthesis
Reactive chlorosulphonyl electrophile
Nucleophilic displacement efficiency under mild conditions
Bioconjugation & prodrug design
Orthogonal carboxylic acid handle
Conjugation without compromising sulfonyl chloride reactivity
Regulated bioanalytical method development
Published scalable HPLC method
Method transferability and purity assessment
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